![molecular formula C18H29NO4 B13443070 N-[(+)-Jasmonoyl]-(L)-isoleucine](/img/structure/B13443070.png)
N-[(+)-Jasmonoyl]-(L)-isoleucine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(+)-Jasmonoyl]-(L)-isoleucine: is a naturally occurring compound found in plants. It is a conjugate of jasmonic acid and isoleucine, playing a crucial role in plant defense mechanisms and growth regulation. This compound is a part of the jasmonate family, which is involved in various physiological processes, including stress responses, growth, and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-[(+)-Jasmonoyl]-(L)-isoleucine typically involves the conjugation of jasmonic acid with L-isoleucine. This can be achieved through a peptide bond formation reaction, often facilitated by coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, including the use of genetically modified microorganisms to produce jasmonic acid, which is then conjugated with L-isoleucine through enzymatic processes. This method is advantageous due to its efficiency and sustainability.
Analyse Chemischer Reaktionen
Types of Reactions: N-[(+)-Jasmonoyl]-(L)-isoleucine can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated jasmonoyl isoleucine, while reduction could produce jasmonoyl isoleucine alcohol.
Wissenschaftliche Forschungsanwendungen
N-[(+)-Jasmonoyl]-(L)-isoleucine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study peptide bond formation and conjugation reactions.
Biology: The compound is crucial in studying plant defense mechanisms and stress responses.
Medicine: Research is ongoing to explore its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It is used in the agricultural industry to enhance plant growth and resistance to pests and diseases
Wirkmechanismus
The mechanism of action of N-[(+)-Jasmonoyl]-(L)-isoleucine involves its interaction with specific receptors in plants, such as the jasmonate ZIM-domain (JAZ) proteins. Upon binding to these receptors, it triggers a signaling cascade that leads to the activation of various genes involved in defense responses and growth regulation. The molecular targets include transcription factors and enzymes that modulate the expression of defense-related genes .
Vergleich Mit ähnlichen Verbindungen
Methyl jasmonate: Another jasmonate compound with similar functions but different structural properties.
Jasmonic acid: The parent compound of N-[(+)-Jasmonoyl]-(L)-isoleucine, involved in similar physiological processes.
Salicylic acid: A plant hormone with overlapping roles in defense mechanisms but distinct signaling pathways.
Uniqueness: this compound is unique due to its specific role in conjugating jasmonic acid with isoleucine, which enhances its stability and bioactivity in plants. This conjugation allows for more precise regulation of plant responses to environmental stimuli compared to its unconjugated counterparts .
Eigenschaften
Molekularformel |
C18H29NO4 |
|---|---|
Molekulargewicht |
323.4 g/mol |
IUPAC-Name |
(2S,3S)-3-methyl-2-[[2-[(1S,2S)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetyl]amino]pentanoic acid |
InChI |
InChI=1S/C18H29NO4/c1-4-6-7-8-14-13(9-10-15(14)20)11-16(21)19-17(18(22)23)12(3)5-2/h6-7,12-14,17H,4-5,8-11H2,1-3H3,(H,19,21)(H,22,23)/b7-6-/t12-,13-,14-,17-/m0/s1 |
InChI-Schlüssel |
IBZYPBGPOGJMBF-USJDGMIGSA-N |
Isomerische SMILES |
CC/C=C\C[C@H]1[C@@H](CCC1=O)CC(=O)N[C@@H]([C@@H](C)CC)C(=O)O |
Kanonische SMILES |
CCC=CCC1C(CCC1=O)CC(=O)NC(C(C)CC)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



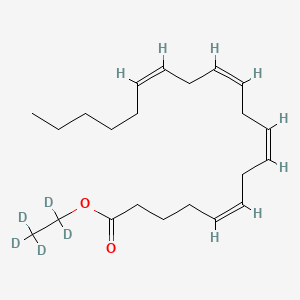
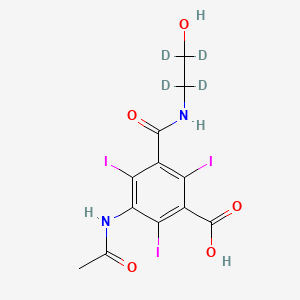
![1-[(2R,3R,4R,5R)-4-(tert-butyldimethylsilanyloxy)-3-fluoro-5-hydroxymethyl-3-methyl-tetrahydro-furan-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B13443006.png)
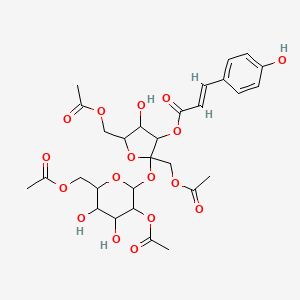
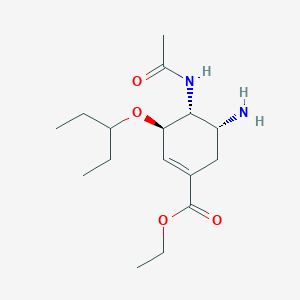

![[2]-Gingerdione](/img/structure/B13443019.png)
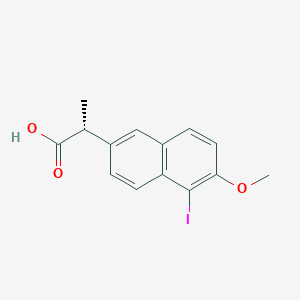

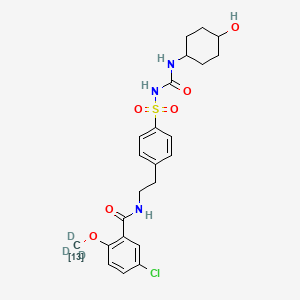
![(3R,5S,8R,9S,10R,17S)-4-chloro-17-(hydroxymethyl)-10,17-dimethyl-4,5,6,7,8,9,11,12,15,16-decahydro-3H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13443036.png)
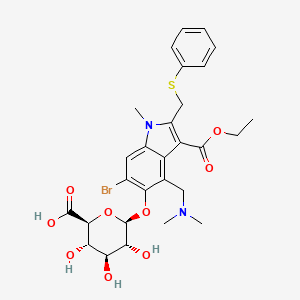
![{1-[(3-bromo-4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B13443049.png)
